molecular formula C13H10BrN3O3 B14979049 5-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]furan-2-carboxamide

5-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]furan-2-carboxamide

Cat. No.: B14979049
M. Wt: 336.14 g/mol
InChI Key: HCIJZGDKNHPRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps. One common method includes the bromination of a furan derivative followed by the formation of the pyrazole ring. The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}FURAN-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}FURAN-2-CARBOXAMIDE is unique due to its combination of furan and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C13H10BrN3O3

Molecular Weight

336.14 g/mol

IUPAC Name

5-bromo-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C13H10BrN3O3/c14-11-4-3-10(20-11)13(18)16-12-5-6-15-17(12)8-9-2-1-7-19-9/h1-7H,8H2,(H,16,18)

InChI Key

HCIJZGDKNHPRGO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=CC=N2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.